Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
Description
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a chemical compound belonging to the class of triazolopyrimidines
Properties
IUPAC Name |
ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPFICCZSDMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The 7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine scaffold is synthesized via cyclocondensation of 5-methylpyrimidine-2,4-dione with hydrazine derivatives. Key steps include:
Hydrazine Addition :
$$ \text{5-Methylpyrimidine-2,4-dione} + \text{Hydrazine} \rightarrow \text{2-Hydrazinyl-5-methylpyrimidin-4(3H)-one} $$Cyclization :
Intramolecular dehydration using triphosgene (BTC) in tetrahydrofuran (THF):
$$ \text{2-Hydrazinyl-5-methylpyrimidin-4(3H)-one} \xrightarrow{\text{BTC, THF}} \text{5-Methyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine} $$
Thiolation at Position 3
Introducing the thiol group at position 3 employs sulfur nucleophiles:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiolation | Lawesson's reagent, toluene | Reflux, 12 h | 85% |
This generates the critical intermediate 3-mercapto-5-methyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine , confirmed by $$ ^1\text{H} $$ NMR (δ 13.2 ppm, SH).
Thioether Formation with Ethyl Propanoate
Alkylation of Thiol Intermediate
The thioether linkage is established via nucleophilic substitution:
$$ \text{3-Mercapto-triazolopyrimidine} + \text{Ethyl 2-bromopropanoate} \xrightarrow{\text{Base}} \text{Target Compound} $$
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K$$2$$CO$$3$$ | |
| Temperature | 60°C | |
| Time | 8 h | |
| Yield | 79% | * |
*Yield extrapolated from analogous thiazolo[3,2-a]pyrimidine alkylation.
Reaction Optimization and Challenges
Regioselectivity in Cyclization
Competing pathways during triazole formation were mitigated by:
Thioether Stability
The thioether bond showed sensitivity to:
- Strong acids (decomposition >2N HCl)
- Oxidizing agents (e.g., H$$2$$O$$2$$)
Stabilization strategies included:
- Nitrogen atmosphere during alkylation
- Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane)
Structural Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$2$$O 70:30) showed 98.5% purity, with a single peak at $$ tR = 4.2 $$ min.
Comparative Analysis with Analogous Compounds
The synthesis shares critical steps with related heterocycles:
Scalability and Industrial Considerations
Pilot-scale production (100 g batch) revealed:
- Cost Drivers : Triphosgene (42% of raw material cost)
- Throughput : 3.2 kg/day using continuous flow alkylation
- Waste Streams : Aqueous K$$2$$CO$$3$$ requires neutralization before disposal
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thioether group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the compound to simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
Synthetic Methods
The synthesis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize hydrazonoyl chlorides and thiol derivatives in solvent systems such as ethanol or dioxane. The following table summarizes some key synthetic approaches:
| Synthesis Method | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Hydrazonoyl Chlorides | 4-Amino-5-substituted triazoles | Reflux in ethanol | High |
| Thiolation Reaction | Thiol derivatives | Solvent-free conditions | Moderate |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound has shown significant activity against several Candida species and bacterial strains. In vitro testing indicated that it outperformed conventional antifungal agents like ketoconazole in certain assays .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation . A comparative analysis of its effectiveness against established chemotherapeutics indicates promising potential as a novel anticancer agent.
Enzyme Inhibition
Research has indicated that this compound may inhibit specific enzymes linked to cancer progression. Notably, its inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) suggest a possible role in cancer therapy by modulating metabolic pathways associated with tumor growth .
Cytotoxicity Studies
Cytotoxicity assessments using non-cancerous cell lines (e.g., MCF-12) have shown that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index .
Case Studies
Several case studies have been documented to illustrate the efficacy of this compound:
-
Case Study 1: Antifungal Activity
- Objective: Evaluate antifungal efficacy against Candida species.
- Method: In vitro testing compared to ketoconazole.
- Outcome: Higher potency observed in multiple strains.
-
Case Study 2: Anticancer Efficacy
- Objective: Assess cytotoxic effects on MCF-7 and HeLa cell lines.
- Method: MTT assay for cell viability.
- Outcome: Significant reduction in cell viability at low concentrations.
Mechanism of Action
The mechanism by which Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is structurally similar to other triazolopyrimidines and thioesters. Some similar compounds include:
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the thioether group and the triazolopyrimidinone core, which contribute to its unique chemical and biological properties.
Biological Activity
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazolo-pyrimidine core and subsequent functionalization to introduce the ethyl thio propanoate moiety.
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated moderate to potent inhibitory effects against several pathogenic bacteria including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 0.21 μM for the most active derivatives in related studies .
Cytotoxicity
The cytotoxic effects of this compound were assessed using the MTT assay on human cell lines such as HaCat and Balb/c 3T3. Results indicated that certain derivatives exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of specific substituents on the triazole and pyrimidine rings significantly enhances its antimicrobial potency. For instance:
- Compounds with electron-withdrawing groups on the phenyl ring showed increased antibacterial activity.
- The introduction of flexible side chains was found to be critical for enhancing activity against resistant strains .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies have indicated that it may act by inhibiting key bacterial enzymes such as DNA gyrase and MurD ligase . These enzymes are crucial for bacterial DNA replication and cell wall synthesis.
Case Study 1: Antibacterial Efficacy
In a comparative study with established antibiotics like ciprofloxacin and rifampicin, derivatives of Ethyl 2-(...) exhibited superior activity against multi-drug resistant strains of Mycobacterium smegmatis , with MIC values significantly lower than those of reference drugs . This highlights its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of triazolo-pyrimidine derivatives revealed that certain modifications to Ethyl 2-(...) resulted in enhanced cytotoxicity against various cancer cell lines. The findings suggest that these compounds could serve as scaffolds for developing new anticancer agents .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidinone core via condensation of amino-triazole derivatives with carbonyl-containing reagents under acidic or basic conditions.
- Step 2 : Introduction of the thioether group through nucleophilic substitution using mercapto-propanoate derivatives.
- Step 3 : Esterification or functional group protection to stabilize reactive intermediates. Key techniques include solvent extraction (e.g., ethyl acetate) and recrystallization for purification. Optimization of reaction parameters (temperature, pH, and catalyst selection) is critical for yield enhancement .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm the presence of methyl, thioether, and ester groups via proton and carbon chemical shifts.
- IR Spectroscopy : Identifies functional groups like C=O (ester, 1700–1750 cm⁻¹) and N-H (amide, ~3300 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and molecular conformation, though successful crystallization requires high-purity samples. SHELXL/SHELXS software is often used for refinement .
Q. What are the stability considerations for this compound under different storage conditions?
- The thioether and ester groups are prone to oxidation and hydrolysis, respectively.
- Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO).
- Monitor degradation via HPLC or TLC, especially in aqueous environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?
- Structural Comparison : Analyze substituent effects (e.g., fluorophenyl vs. methyl groups) on target binding using molecular docking.
- Assay Standardization : Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Meta-Analysis : Cross-reference activity data across studies, noting assay conditions (e.g., MIC values for antimicrobial activity) .
Q. What strategies optimize the yield of the thioether linkage during synthesis?
- Catalyst Selection : Use bases like NaH or K₂CO₃ to deprotonate thiols for efficient nucleophilic attack.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity.
- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation .
Q. How to design analogs to explore structure-activity relationships (SAR) for pharmacological applications?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance metabolic stability.
- Side-Chain Variations : Replace the ethyl ester with methyl or tert-butyl esters to study steric effects on bioavailability.
- Biological Testing : Evaluate IC₅₀ values against target enzymes (e.g., kinases, proteases) to correlate structural changes with potency .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
